molecular formula C25H23NO5 B2847057 3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid CAS No. 2287281-57-4

3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid

Cat. No. B2847057
M. Wt: 417.461
InChI Key: SLKAWEOYXSVKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as fluorenes . Fluorenes are compounds containing a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorene moiety and a propanoic acid group . The fluorene moiety consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 402.45 . It is a solid at room temperature . The compound’s InChI code is provided .

Scientific Research Applications

Peptide Synthesis and Protection Strategies

The Fmoc group is extensively used for the protection of hydroxy-groups in peptide synthesis. It offers a convenient strategy for the synthesis of peptides and oligonucleotides due to its stability under a variety of conditions and its straightforward removal without affecting other sensitive groups (Gioeli & Chattopadhyaya, 1982). This characteristic makes it invaluable for constructing complex biological molecules with high fidelity and efficiency.

Solid Phase Peptide Synthesis (SPPS)

In solid-phase peptide synthesis, the Fmoc group is employed as a protective group for amino acids. This methodology has significantly advanced over the years, enabling the synthesis of biologically active peptides and small proteins. The versatility of the Fmoc SPPS method allows for the creation of peptides under a wide range of conditions, providing a cornerstone technique in bioorganic chemistry (Fields & Noble, 2009).

Material Science and Bioorganic Chemistry

Fmoc-protected amino acids have shown potential in the design and development of novel materials. Their utility spans from the creation of hydrogels and biomaterials to the synthesis of therapeutic agents. The unique properties of the Fmoc group, including its ability to engage in various noncovalent interactions, have been leveraged to fabricate materials with specific functionalities (Bojarska et al., 2020). This research highlights the broad applicability of Fmoc-protected compounds in creating advanced materials for biomedical applications.

Bioimaging and Photophysics

Fmoc derivatives have been explored for their photophysical properties, offering insights into their potential use in bioimaging. The study of fluorenyl probes in water-soluble forms has revealed their capacity for two-photon absorption, making them attractive candidates for integrin imaging and other bioimaging applications. Such compounds demonstrate high selectivity and efficiency in imaging specific cellular targets (Morales et al., 2010).

Functional Materials Development

The structural and electronic properties of fluorene compounds have been studied for their applications in creating functional materials. These investigations cover the synthesis and utility of fluorene derivatives in polymers, photosensitive materials, and organic light-emitting diodes (OLEDs), underscoring the versatility of fluorene structures in material science (Wang Ji-ping, 2011).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-24(28)14-15-26(31-16-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKAWEOYXSVKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid

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